DBCO-PEG4-VC-PAB-DMEA-PNU-159682

Catalog No.
S12385274
CAS No.
M.F
C37H45N3O14
M. Wt
755.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DBCO-PEG4-VC-PAB-DMEA-PNU-159682

Product Name

DBCO-PEG4-VC-PAB-DMEA-PNU-159682

IUPAC Name

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate

Molecular Formula

C37H45N3O14

Molecular Weight

755.8 g/mol

InChI

InChI=1S/C37H45N3O14/c1-17-33-20(40-11-12-50-35(49-5)34(40)54-33)13-24(52-17)53-22-15-37(47,23(41)16-51-36(46)39(3)10-9-38-2)14-19-26(22)32(45)28-27(30(19)43)29(42)18-7-6-8-21(48-4)25(18)31(28)44/h6-8,17,20,22,24,33-35,38,43,45,47H,9-16H2,1-5H3/t17-,20-,22-,24-,33+,34+,35-,37-/m0/s1

InChI Key

XGQVZTMSFDNDRX-KCNAVCIPSA-N

SMILES

Array

Canonical SMILES

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCNC)O)N7CCOC(C7O2)OC

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCNC)O)N7CCO[C@@H]([C@H]7O2)OC

The compound [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate is a complex organic molecule with multiple functional groups. It features a tetracyclic structure with various hydroxyl and methoxy groups, which may contribute to its biological activity. The presence of both carbamate and amine functionalities suggests potential interactions with biological targets, possibly influencing pharmacological properties.

, typical for organic compounds with functional groups such as:

  • Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to release the corresponding amine and carbonic acid.
  • Esterification: The hydroxyl groups can react with acids to form esters.
  • Nucleophilic Substitution: The nitrogen in the carbamate can participate in nucleophilic substitution reactions.
  • Oxidation/Reduction: The presence of multiple hydroxyl groups allows for oxidation to ketones or aldehydes.

These reactions are facilitated by enzymes in biological systems and can lead to metabolic transformations that affect the compound's biological activity

The biological activity of this compound is likely influenced by its complex structure. Compounds with similar structural motifs often exhibit a range of pharmacological effects:

  • Antimicrobial Activity: Many compounds containing hydroxyl and methoxy groups show potential as antimicrobial agents.
  • Cytotoxicity: The tetracyclic framework may interact with cellular targets leading to apoptosis in cancer cells.
  • Enzyme Inhibition: The presence of specific functional groups may allow the compound to inhibit key enzymes involved in metabolic pathways .

Quantitative structure–activity relationship (QSAR) models could be utilized to predict its biological effects based on structural features .

Synthesis of this compound may involve several steps:

  • Starting Materials: Synthesis could begin with simpler precursors containing the necessary functional groups.
  • Multi-step Synthesis: A series of reactions including protection/deprotection steps for hydroxyl groups, coupling reactions for forming the tetracyclic structure, and final modifications to introduce the carbamate group.
  • Purification: Techniques such as chromatography would be necessary to purify the final product from byproducts and unreacted starting materials.

Advanced synthetic methods such as microwave-assisted synthesis or solid-phase synthesis might also be applicable for improving yields and reducing reaction times .

This compound could have various applications:

  • Pharmaceuticals: Potential use in developing new drugs targeting specific diseases due to its complex structure and possible bioactivity.
  • Research Tools: May serve as a tool compound in biological research to study enzyme interactions or cellular processes.
  • Agricultural Chemicals: If found to have antimicrobial properties, it could be developed into a pesticide or fungicide.

Interaction studies are crucial for understanding how this compound affects biological systems:

  • Binding Studies: Investigating how the compound binds to specific proteins or enzymes using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Cellular Assays: Evaluating the effects on cell viability, proliferation, and apoptosis using various cell lines.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models to determine therapeutic potential .

Similar Compounds

Several compounds share structural similarities with the described compound:

Compound NameStructural FeaturesBiological Activity
CurcuminDiarylheptanoidAnti-inflammatory, antioxidant
QuercetinFlavonoidAntioxidant, anticancer
ResveratrolStilbenoidAntioxidant, cardioprotective

These compounds highlight the diversity of biological activities that can arise from similar chemical structures but differ significantly in their mechanisms of action and therapeutic applications.

Core Structural Features

Lurbinectedin belongs to the tetrahydroisoquinoline alkaloid family, characterized by a complex polycyclic framework. Its structure includes a spiro[6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxoloisoquino[3,2-b]benzazocine-20,1′-[1H]pyrido[3,4-b]indol] core, which facilitates DNA minor groove binding. Key functional groups include:

  • Hydroxyl groups at positions 2, 5, 12, and 14, critical for hydrogen bonding with DNA.
  • A methoxy group at position 7, enhancing lipophilicity and membrane permeability.
  • A carbamate moiety linked to a methylaminoethyl side chain, modulating solubility and pharmacokinetic properties.

Table 1: Molecular Properties of Lurbinectedin

PropertyValueSource
Molecular FormulaC₄₁H₄₄N₄O₁₀S
Molecular Weight784.881 g/mol
Solubility10 mM in dimethyl sulfoxide
Stereochemistry7 chiral centers

The compound’s stereochemistry is defined by absolute configurations at positions 1′R, 6R, 6aR, 7R, 13S, 14S, and 16R, which are essential for its biological activity.

Structural Comparison to Analogues

Lurbinectedin shares structural homology with trabectedin, another antitumor alkaloid. Key differences include:

  • Replacement of trabectedin’s tetrahydroisoquinoline subunit with a tetrahydro-β-carboline system, improving DNA-binding affinity.
  • Addition of a carbamate group, which enhances metabolic stability compared to trabectedin’s ester functionality.

XLogP3

1.9

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

4

Exact Mass

755.29015312 Da

Monoisotopic Mass

755.29015312 Da

Heavy Atom Count

54

Dates

Last modified: 08-09-2024

Explore Compound Types